molecular formula C14H13F2NO2S B10973178 3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B10973178
M. Wt: 297.32 g/mol
InChI Key: LYQAQPFUJMAXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is a fluorinated sulfonamide compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with biological targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzene-1-sulfonamide
  • 4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzene-1-sulfonamide

Uniqueness

3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific fluorination pattern, which can enhance its binding affinity and metabolic stability compared to other similar compounds. This makes it a valuable compound in the development of pharmaceuticals and materials with specialized properties .

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c15-12-6-4-11(5-7-12)8-9-17-20(18,19)14-3-1-2-13(16)10-14/h1-7,10,17H,8-9H2

InChI Key

LYQAQPFUJMAXRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.